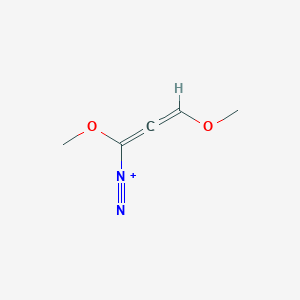![molecular formula C18H22O2 B14180856 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol CAS No. 922165-58-0](/img/structure/B14180856.png)
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is an organic compound characterized by a naphthalene ring substituted with a cyclopentyl group that contains a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde or naphthoquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes and other biological macromolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Methoxymethyl)cyclopentyl]methyl}ethan-1-amine
- 2-{[1-(Methoxymethyl)cyclopentyl]acetonitrile
- 2-{[1-(Methoxymethyl)cyclopentyl]methylsulfanyl}pyrimidine
Uniqueness
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may lack the aromatic ring or have different substituents, leading to variations in reactivity and applications.
Properties
CAS No. |
922165-58-0 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c1-20-13-18(10-4-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)19/h2-3,6-9,19H,4-5,10-13H2,1H3 |
InChI Key |
ZBVKZBFTPVIJJI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
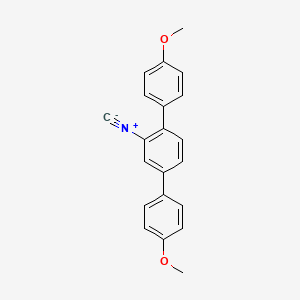
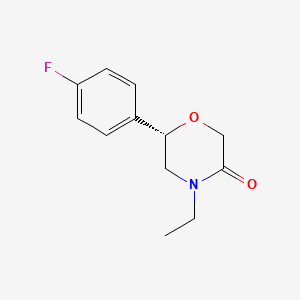
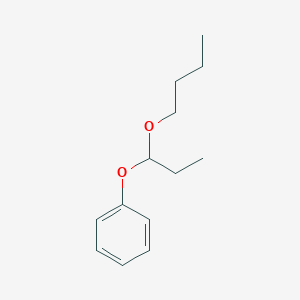
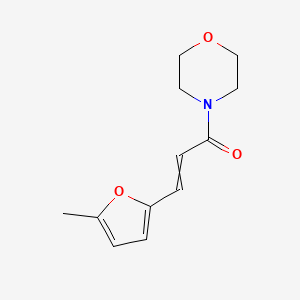
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
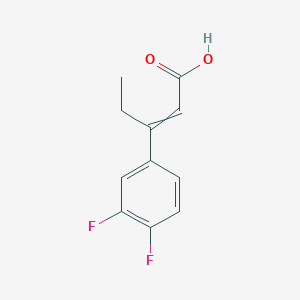
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
